molecular formula C11H14ClFN2O2 B8455798 (2-Amino-4-chloro-5-fluoro-phenyl)-carbamic acid tert-butyl ester

(2-Amino-4-chloro-5-fluoro-phenyl)-carbamic acid tert-butyl ester

Cat. No. B8455798
M. Wt: 260.69 g/mol
InChI Key: ZDTBMFFIPXTZEB-UHFFFAOYSA-N
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Patent
US06949542B2

Procedure details

The title compound was prepared from (4-chloro-5-fluoro-2-nitro-phenyl)-carbamic acid tert-butyl ester (Example A6) (16.48 g, 56.7 mmol) by hydrogenation with 5% Pt/C according to the general procedure J (method a). Obtained as a brown solid (14.78 g).
Name
(4-chloro-5-fluoro-2-nitro-phenyl)-carbamic acid tert-butyl ester
Quantity
16.48 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:19])[NH:7][C:8]1[CH:13]=[C:12]([F:14])[C:11]([Cl:15])=[CH:10][C:9]=1[N+:16]([O-])=O)([CH3:4])([CH3:3])[CH3:2]>[Pt]>[C:1]([O:5][C:6](=[O:19])[NH:7][C:8]1[CH:13]=[C:12]([F:14])[C:11]([Cl:15])=[CH:10][C:9]=1[NH2:16])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
(4-chloro-5-fluoro-2-nitro-phenyl)-carbamic acid tert-butyl ester
Quantity
16.48 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)F)Cl)[N+](=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)F)Cl)N)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 14.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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